N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
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Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C21H20N2O5S2 and its molecular weight is 444.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds similar to N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide have been synthesized and evaluated for their antimicrobial properties. For instance, Raval, Naik, and Desai (2012) synthesized compounds from 2-arylidene-3-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)butanamide, which showed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012). Darwish et al. (2014) also synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Synthesis Methods and Chemical Properties
Various methods have been developed for the synthesis of compounds related to this compound. Belal and Khan (2015) described a novel approach for constructing thiazole-containing coumarin derivatives through C–H bond activation (Belal & Khan, 2015). El‐Wahab et al. (2014) synthesized a coumarin-thiazole derivative with antimicrobial activity, which also showed promise in antimicrobial polyurethane coating applications (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).
Application in Polymer and Coating Technologies
The use of compounds related to this compound in polymer and coating technologies has been explored. For example, El‐Wahab et al. (2014) investigated the inclusion of a coumarin–thiazole derivative in polyurethane varnishes, enhancing both the antimicrobial and physical properties of the coatings (El‐Wahab et al., 2014).
Potential in Anticonvulsant Applications
Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, some of which exhibited significant anticonvulsant effects (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-27-14-8-10-15(11-9-14)30(25,26)12-4-7-19(24)22-21-23-20-16-5-2-3-6-17(16)28-13-18(20)29-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSRILKBEBDPEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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